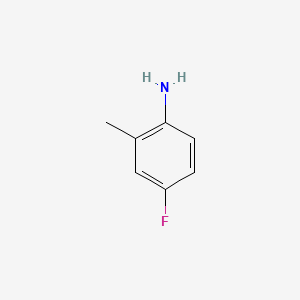

4-Fluoro-2-methylaniline

Description

The exact mass of the compound 4-Fluoro-2-methylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88300. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHLGVTVACLEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060008 | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-71-1 | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorotoluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorotoluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROTOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D3BF9SJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Fluoro-2-methylaniline

An In-depth Technical Guide to 4-Fluoro-2-methylaniline for Advanced Chemical Synthesis

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. 4-Fluoro-2-methylaniline (CAS No. 452-71-1), also known as 4-fluoro-o-toluidine, stands out as a pivotal building block whose utility is derived from the nuanced interplay of its substituent groups.[1] This guide offers an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

The presence of a fluorine atom, the most electronegative element, profoundly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability—key parameters in drug design.[2][3] This guide will dissect these characteristics, providing both a theoretical framework and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Core Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. These data serve as the benchmark for quality control, reaction monitoring, and structural verification.

Physicochemical Properties

4-Fluoro-2-methylaniline typically presents as a colorless to light yellow or pink liquid.[4][5] Its core physical data are summarized for rapid reference below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈FN | [4][6] |

| Molecular Weight | 125.14 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Melting Point | 14.2 °C | [4][5] |

| Boiling Point | 90-92 °C / 16 mmHg | [7] |

| Density | 1.126 g/mL at 25 °C | [7][8] |

| Refractive Index (n²⁰/D) | 1.537 | [7] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |

| Vapor Pressure | 0.231 mmHg at 25°C | [4] |

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of 4-Fluoro-2-methylaniline. The following is a summary of expected spectral characteristics based on data available from public repositories.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.1 ppm), the amine protons (a broad singlet), and three aromatic protons, with their chemical shifts and splitting patterns dictated by the fluorine, methyl, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: Key infrared absorption bands include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and methyl group, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and a characteristic C-F stretching band.[1]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z of approximately 125, corresponding to the molecular weight of the compound.[1]

Part 2: Reactivity, Electronic Effects, and Synthetic Utility

The true value of 4-Fluoro-2-methylaniline as a synthetic intermediate lies in its unique reactivity, which is governed by the electronic contributions of its three substituents.

A Duality of Electronic Effects

The reactivity of the aniline ring and the nucleophilicity of the nitrogen atom are modulated by a "tug-of-war" between electron-donating and electron-withdrawing effects:

-

Amino (-NH₂) and Methyl (-CH₃) Groups: Both are activating groups that donate electron density to the aromatic ring through resonance (+M effect for -NH₂) and induction (+I effect for -CH₃), respectively. This increases the ring's susceptibility to electrophilic aromatic substitution and enhances the nucleophilicity of the amine.

-

Fluorine (-F) Atom: Fluorine exhibits a dual nature. It is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring and reduces the basicity of the aniline nitrogen.[2] Concurrently, it has a weak electron-donating resonance effect (+M) due to its lone pairs. The strong -I effect is dominant, making 4-fluoro-2-methylaniline less basic and nucleophilic than its non-fluorinated analog, o-toluidine.[2]

Caption: Electronic influence of substituents on the aniline ring.

Synthesis Protocol: A Validated Approach

A common and reliable method for the synthesis of 4-fluoro-2-methylaniline is the catalytic hydrogenation of 5-fluoro-2-nitrotoluene.[6][7] This protocol provides a high-yield pathway to the desired product.

Experimental Protocol: Reduction of 5-Fluoro-2-nitrotoluene

-

Reaction Setup: To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).[6][7]

-

Hydrogenation: Place the reaction vessel under a hydrogen (H₂) atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[6][7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 2-4 hours).[6]

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6][7] Wash the filter cake with the reaction solvent or dichloromethane (DCM) to ensure complete recovery of the product.[7]

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.[7]

-

Purification: If necessary, purify the residue by flash column chromatography on silica gel, typically using a gradient elution system of petroleum ether and ethyl acetate, to afford pure 4-fluoro-2-methylaniline as a pink or light yellow oil.[6][7]

Caption: Workflow for the synthesis of 4-Fluoro-2-methylaniline.

Applications in Advanced Synthesis

4-Fluoro-2-methylaniline is a versatile intermediate in the synthesis of a wide range of target molecules.[5] Its applications span several high-value industries:

-

Pharmaceuticals: It serves as a key precursor for Active Pharmaceutical Ingredients (APIs), particularly in the development of therapies for neurological disorders.[5][9] The fluoro- and methyl- substitution pattern is crucial for tuning receptor binding affinity and pharmacokinetic profiles. For example, it has been used in the synthesis of complex Schiff bases, such as 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline.[7]

-

Agrochemicals: The compound is used in the creation of advanced pesticides and herbicides, where the fluorine substituent can enhance efficacy and metabolic stability.[5][10]

-

Dyes and Materials: In the dye industry, it is a precursor for vibrant and stable colorants.[5] In materials science, its incorporation into polymers can enhance thermal stability and other physical properties.[11]

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 4-Fluoro-2-methylaniline is classified as hazardous and requires careful handling.[12]

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301/311/331: Toxic if swallowed, in contact with skin or if inhaled.[12] H315: Causes skin irritation.[4][12] H319: Causes serious eye irritation.[4][12] H335: May cause respiratory irritation.[4] |

Note: Classifications can vary slightly by supplier. Always consult the specific Safety Data Sheet (SDS) for the material in use.

Handling and Storage Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13] Eyewash stations and safety showers must be readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12][13]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[4]

Conclusion

4-Fluoro-2-methylaniline is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of activating and deactivating groups provides a platform for complex synthetic transformations, enabling the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. By understanding its fundamental chemical properties, reactivity, and safety requirements, researchers can confidently and effectively leverage this versatile building block to drive innovation in their respective fields.

References

-

PubChem. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Impex. 4-Fluoro-2-methylaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. Available from: [Link]

-

Zhou, Y., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available from: [Link]

Sources

- 1. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]

- 8. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Fluoro-2-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Fluoro-2-methylaniline, a substituted aromatic amine, serves as a critical structural motif and versatile intermediate in modern organic synthesis. Its unique electronic properties, imparted by the strategic placement of a fluorine atom and a methyl group on the aniline scaffold, make it a valuable building block, particularly in the realm of medicinal chemistry and drug development. The molecular weight of this compound is a fundamental starting point for any quantitative chemical analysis or synthetic endeavor. This guide provides an in-depth exploration of 4-Fluoro-2-methylaniline, covering its core physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, comprehensive spectroscopic analysis, critical safety and handling procedures, and its strategic role in the synthesis of targeted therapeutics, such as kinase inhibitors.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. 4-Fluoro-2-methylaniline is a light yellow to orange clear liquid under standard conditions.[1] Its molecular formula is C₇H₈FN, and its molecular weight is 125.14 g/mol .[2][3][4][5][6] This value is the cornerstone for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 125.14 g/mol | [2][4][5] |

| Molecular Formula | C₇H₈FN | [2][3][5] |

| CAS Number | 452-71-1 | [2][4] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Melting Point | 14 °C | [1] |

| Boiling Point | 90-92 °C / 16 mmHg; 102 °C / 25 mmHg | [1][4] |

| Density | 1.126 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.537 | [4] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |

Synthesis Protocol: Catalytic Hydrogenation of 4-Fluoro-2-methyl-1-nitrobenzene

The most common and industrially scalable synthesis of 4-Fluoro-2-methylaniline involves the reduction of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies purification.[5]

Causality of Experimental Choices

-

Choice of Catalyst (10% Pd/C): Palladium on activated carbon is a highly effective catalyst for the reduction of nitroarenes.[7] The carbon support provides a large surface area for the reaction, and palladium is adept at activating molecular hydrogen. The 10% loading offers a balance between catalytic activity and cost. This method is preferred over alternatives like iron in acidic media (Béchamp reduction) because it avoids corrosive reagents and large amounts of metallic waste.[5]

-

Choice of Hydrogen Source (H₂ Gas): Molecular hydrogen is the most atom-economical reducing agent, yielding only water as a byproduct. It ensures a clean reaction profile with high yields.

-

Choice of Solvent (Methanol): Methanol is an excellent solvent for both the nitroaromatic starting material and for dissolving hydrogen gas to a sufficient concentration. Its polarity facilitates the reaction, and its low boiling point allows for easy removal during workup.

Reaction Mechanism

The catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process. The mechanism involves the adsorption of both the nitroarene and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are sequentially transferred to the nitro group, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline product.

Caption: Generalized mechanism for the Pd/C-catalyzed reduction of a nitroaromatic.

Step-by-Step Experimental Protocol

-

Vessel Preparation: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.00 eq) in methanol (approx. 10 mL per 2 mmol of substrate), add 10% palladium on carbon (1 mol % Pd).[5]

-

Inerting: The reaction vessel should be sealed and purged with an inert gas, such as nitrogen or argon, to remove atmospheric oxygen.

-

Hydrogenation: The atmosphere is then replaced with hydrogen gas (H₂), typically via a balloon or by pressurizing the reaction vessel.

-

Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Workup: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The filter cake should be kept wet with solvent as Pd/C can be pyrophoric upon drying.

-

Isolation: The filtrate is concentrated under reduced pressure to remove the methanol.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate, to afford the pure 4-fluoro-2-methylaniline as a pink or light-yellow oil.[5]

Role in Drug Development & Medicinal Chemistry

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of many therapeutic agents. The inclusion of fluorine in drug candidates is a widely used strategy to enhance pharmacological properties.

Structure-Activity Relationship (SAR) Insights

The specific 4-fluoro, 2-methyl substitution pattern is not arbitrary and is chosen to fine-tune the molecule's properties for optimal interaction with biological targets:

-

Fluorine Atom: The highly electronegative fluorine atom at the 4-position significantly alters the electronic properties of the aniline ring. It can lower the pKa of the anilino nitrogen, making it less basic. This modification can be crucial for bioavailability and for reducing off-target effects.[8] Furthermore, fluorine can form favorable orthogonal interactions (e.g., with backbone carbonyls) within protein binding pockets and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Methyl Group: The methyl group at the 2-position (ortho to the amine) provides steric bulk. This can enforce a specific conformation upon the molecule, which may be favorable for binding to a target protein. It can also prevent unwanted side reactions and influence the molecule's lipophilicity.

Application in Kinase Inhibitor Synthesis

4-Fluoro-2-methylaniline and structurally similar compounds are key building blocks in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[9] For example, the anilinoquinazoline core is central to many Epidermal Growth Factor Receptor (EGFR) inhibitors. The aniline moiety typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site. While a direct synthesis of a marketed drug like Lapatinib may not start from this exact fragment, analogous fluorinated anilines are fundamental to its core structure, highlighting the importance of this chemical class in designing potent and selective inhibitors.

Caption: Conceptual workflow for the use of 4-Fluoro-2-methylaniline in API synthesis.

Spectroscopic Analysis & Characterization

Structural confirmation is a self-validating system within any synthetic protocol. The following sections detail the expected spectroscopic signatures for 4-Fluoro-2-methylaniline.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms. For 4-Fluoro-2-methylaniline in CDCl₃:

-

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.1-2.2 ppm, integrating to 3H.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 3.6-3.8 ppm, integrating to 2H. The chemical shift can vary with concentration and solvent.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 6.5-7.0 ppm region. Due to coupling with each other and with the fluorine atom, they will exhibit complex splitting patterns, likely appearing as multiplets or overlapping doublets of doublets.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

-

Methyl Carbon (-CH₃): A signal is expected in the aliphatic region, around δ 17-18 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted. The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings (²JCF and ³JCF). The expected shifts are approximately: C-F (~155-158 ppm, d, ¹JCF ≈ 235 Hz), C-NH₂ (~143 ppm), and other aromatic carbons between 115-130 ppm, often showing doublet splitting due to C-F coupling.

FT-IR Spectroscopy (Infrared)

FT-IR spectroscopy is used to identify the functional groups present.

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine (-NH₂) will be observed in the 3350-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

-

N-H Bend: A medium to strong absorption is expected around 1600-1650 cm⁻¹ from the scissoring vibration of the primary amine.

-

C=C Stretch (Aromatic): Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption for the C-F bond is expected in the 1200-1250 cm⁻¹ region.

Safety, Handling, and Disposal

As with all aromatic amines, 4-Fluoro-2-methylaniline is hazardous and must be handled with appropriate precautions.

Hazard Identification

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.

-

GHS Hazard Statements: H302, H312, H315, H319, H332.

-

Signal Word: Warning/Danger.

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.

-

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from sources of ignition. Use non-sparking tools.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

Disposal

Dispose of waste material and empty containers in accordance with all local, regional, national, and international regulations. The compound should not be allowed to enter drains or the environment.[10]

Conclusion

4-Fluoro-2-methylaniline, with a molecular weight of 125.14 g/mol , is more than just a simple chemical intermediate. It represents a sophisticated building block whose specific substitution pattern is deliberately designed to impart desirable characteristics in complex target molecules. Its synthesis via catalytic hydrogenation is a robust and scalable process, the principles of which are well-understood. For drug development professionals, an appreciation of the structure-activity relationships endowed by the fluoro and methyl substituents is key to its rational application in the design of next-generation therapeutics. Adherence to rigorous safety protocols is mandatory for its handling. This guide serves as a comprehensive resource, grounding the practical application of this compound in the fundamental principles of chemical science.

References

- Chem-Impex. (n.d.). 4-Fluoro-2-methylaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67982, 4-Fluoro-2-methylaniline. PubChem.

- Henan Allgreen Chemical Co.,LTD. (n.d.). Buy 4-Fluoro-2-methylaniline Industrial Grade. ECHEMI.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methylaniline.

- ChemicalBook. (n.d.). 4-Fluoro-2-methylaniline synthesis.

- CymitQuimica. (n.d.). 4-Fluoro-2-methylaniline.

- Benchchem. (n.d.).

- Tokyo Chemical Industry. (n.d.). 4-Fluoro-2-methylaniline.

- Thermo Fisher Scientific. (2025).

- Benchchem. (n.d.). Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors. Benchchem.

- Organic Chemistry Data. (n.d.). Table of Characteristic IR Absorptions.

- TCI AMERICA. (2018).

- National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.

- ACS Publications. (2023).

- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

- Wikipedia. (n.d.). Palladium on carbon.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis.

- LibreTexts. (2023).

- YouTube. (2021).

- ASHP Publications. (n.d.). STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN.

- Drug Design Org. (n.d.).

- PMC - NIH. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

4-Fluoro-2-methylaniline structure and formula

An In-depth Technical Guide to 4-Fluoro-2-methylaniline: Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 4-Fluoro-2-methylaniline. It delves into its molecular structure, physicochemical properties, synthetic methodologies, key applications, and safety protocols, providing the foundational knowledge necessary for its effective utilization in advanced chemical synthesis.

Chemical Identity and Molecular Structure

4-Fluoro-2-methylaniline, also known by synonyms such as 4-Fluoro-o-toluidine and 2-Amino-5-fluorotoluene, is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules.[1][2] Its unique structure, featuring both a fluorine atom and a methyl group on the aniline ring, imparts specific reactivity and properties that are highly valued in various industrial applications.

Key Identifiers:

-

IUPAC Name: 4-fluoro-2-methylaniline[1]

The molecular structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a fluorine atom (-F). The amino and methyl groups are positioned ortho (1,2) to each other, while the fluorine atom is in the para (1,4) position relative to the amino group. The methyl group is weakly electron-donating, while the fluorine atom is strongly electron-withdrawing via the inductive effect, yet weakly donating through resonance. This electronic interplay influences the nucleophilicity of the amino group and the regioselectivity of further reactions on the aromatic ring.

Caption: 2D structure of 4-Fluoro-2-methylaniline (C₇H₈FN).

Physicochemical Properties

The physical and chemical properties of 4-Fluoro-2-methylaniline are well-documented, making it a reliable intermediate for predictable reaction outcomes. It typically appears as a light yellow to orange clear liquid.[6]

| Property | Value | Source(s) |

| Molecular Weight | 125.14 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 14 °C | [6] |

| Boiling Point | 90-92 °C at 16 mmHg | [2][7] |

| Density | 1.126 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.537 | [2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [2] |

| InChI Key | KMHLGVTVACLEJE-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol

A prevalent and efficient method for synthesizing 4-Fluoro-2-methylaniline is through the catalytic hydrogenation of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene (also known as 5-fluoro-2-nitrotoluene).[3][7] This reaction selectively reduces the nitro group to an amine without affecting the fluorine atom or the aromatic ring.

Causality in Experimental Design:

-

Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of nitroarenes. It provides a high surface area for the reaction, leading to efficient and clean conversion under relatively mild conditions.

-

Solvent: Methanol is used as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

-

Reactant: Hydrogen gas (H₂) is the reducing agent that, with the catalyst, facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds of the nitro group.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Reaction Setup: To a solution of 4-fluoro-2-methyl-1-nitrobenzene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (Pd/C) (0.020 mmol).[3][7]

-

Hydrogenation: Stir the reaction mixture vigorously at room temperature and bubble hydrogen gas (H₂) through the suspension for approximately 2 hours.[3][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Catalyst Removal: Upon completion of the reaction, remove the solid Pd/C catalyst by filtration through a pad of celite.[3][7]

-

Workup: Wash the collected solid catalyst with dichloromethane (DCM, 25 mL) to recover any adsorbed product.[3][7]

-

Concentration: Combine the filtrate and the DCM wash solution. Concentrate the combined organic solutions under reduced pressure to remove the solvents.[3][7]

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient elution from petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 4:1), to yield 4-fluoro-2-methylaniline as a pure oil.[3][7]

Sources

- 1. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氟-2-甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]

The Synthetic Cornerstone: A Technical Guide to 4-Fluoro-2-methylaniline for Advanced Research and Development

For Immediate Release

A Comprehensive Monograph for Researchers, Scientists, and Drug Development Professionals on the Synonyms, Synthesis, and Strategic Applications of 4-Fluoro-2-methylaniline.

This guide serves as an in-depth technical resource on 4-Fluoro-2-methylaniline, a key fluorinated building block in modern organic synthesis. Designed for the discerning scientific audience, this document moves beyond a simple cataloging of synonyms to provide a holistic understanding of its chemical identity, synthesis, and critical role in the development of pharmaceuticals, agrochemicals, and advanced materials. We will explore the causality behind its utility, grounded in the unique physicochemical properties imparted by its fluorine and methyl substituents.

Nomenclature and Chemical Identifiers: A Multifaceted Identity

4-Fluoro-2-methylaniline is known by a variety of names and identifiers across chemical literature and databases. A thorough understanding of this nomenclature is critical for effective information retrieval and unambiguous communication in a research and development setting.

| Identifier Type | Value | Source |

| IUPAC Name | 4-fluoro-2-methylaniline | [1] |

| CAS Number | 452-71-1 | [1] |

| PubChem CID | 67982 | [1] |

| EC Number | 207-208-2 | [2][3] |

| InChIKey | KMHLGVTVACLEJE-UHFFFAOYSA-N | [1] |

| Molecular Formula | C₇H₈FN | [1] |

| Molecular Weight | 125.14 g/mol | [1] |

Common Synonyms:

-

Benzenamine, 4-fluoro-2-methyl-[1]

-

2-Methyl-4-fluoroaniline[6]

-

6-Amino-3-fluorotoluene[6]

-

4-Fluorotoluidine[1]

Physicochemical Properties: The Foundation of Functionality

The physical and chemical properties of 4-Fluoro-2-methylaniline dictate its handling, reactivity, and suitability for various synthetic applications. The presence of the fluorine atom and the methyl group on the aniline ring significantly influences its electronic and steric characteristics.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 90-92 °C at 16 mmHg | [2] |

| Density | 1.126 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.537 | [2] |

| Flash Point | 88 °C (closed cup) | [5] |

| Melting Point | 14 °C | [5] |

Synthesis and Manufacturing: From Precursor to Product

The most common and industrially scalable synthesis of 4-Fluoro-2-methylaniline involves the catalytic hydrogenation of its nitro precursor, 4-fluoro-2-methyl-1-nitrobenzene. This method is favored for its high yield and selectivity.

Reaction Pathway: Catalytic Hydrogenation

The core of the synthesis is the reduction of a nitro group to an amine. This is a well-established transformation in organic chemistry, and the choice of catalyst is crucial for efficiency and to avoid side reactions.

Caption: Catalytic hydrogenation of 4-fluoro-2-methyl-1-nitrobenzene.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 4-Fluoro-2-methylaniline.

Materials:

-

4-Fluoro-2-methyl-1-nitrobenzene

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrogen (H₂) gas supply

Procedure:

-

To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1 equivalent) in methanol, add 10% palladium on carbon (typically 1-5 mol%).

-

Stir the reaction mixture at room temperature and bubble hydrogen (H₂) gas through the solution for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid palladium catalyst.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and the washings and concentrate under reduced pressure to yield crude 4-Fluoro-2-methylaniline.

-

The crude product can be purified by vacuum distillation or column chromatography to afford the final product as a pinkish oil.[7]

Applications in Synthesis: A Versatile Building Block

The strategic placement of the fluoro and methyl groups on the aniline ring makes 4-Fluoro-2-methylaniline a valuable intermediate in the synthesis of a wide range of complex organic molecules.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[1][2][3] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity to enhance bioavailability.[4][5][6] The methyl group, being electron-donating, can influence the basicity and nucleophilicity of the aniline nitrogen.

While specific commercial drugs directly synthesized from 4-Fluoro-2-methylaniline are not prominently disclosed in public literature, its structural motif is present in numerous bioactive compounds. Its utility is exemplified by the synthesis of complex molecules like the fungicide Bixafen and the tyrosine kinase inhibitor Bosutinib , which utilize structurally similar fluorinated anilines.

Bixafen Synthesis: The fungicide Bixafen is synthesized from 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid and 3',4'-dichloro-5-fluorobiphenyl-2-amine.[8] The latter is prepared from precursors that could include fluorinated anilines. A patent for the synthesis of Bixafen describes the reaction of 2-(3,4-dichlorophenyl)-4-fluoroaniline with 1-methyl-3-difluoromethyl-1H-pyrazole-4-carbonyl chloride.[3] This highlights the importance of fluorinated anilines in the synthesis of modern agrochemicals.

Bosutinib Synthesis: The synthesis of the anticancer drug Bosutinib involves the coupling of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile.[2][9] Although not directly using 4-fluoro-2-methylaniline, the synthesis relies on a substituted aniline, demonstrating the key role of this class of compounds in the construction of complex pharmaceutical agents.

Agrochemicals and Dyes

4-Fluoro-2-methylaniline serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.[10] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product.

In the dye industry, substituted anilines are fundamental precursors for azo dyes. A patent describes the use of the related 3-fluoro, 4-methyl aniline in the synthesis of yellow crystalline azo dyes, indicating the utility of fluorinated toluidines in producing vibrant and stable colorants.[11]

Safety, Handling, and Storage: A Commitment to Laboratory Safety

As with any chemical reagent, proper handling and storage of 4-Fluoro-2-methylaniline are paramount to ensure the safety of laboratory personnel. The following information is derived from safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene, and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or when generating aerosols.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion: An Indispensable Tool for Modern Chemistry

4-Fluoro-2-methylaniline, with its array of synonyms and identifiers, is more than just a chemical compound; it is a strategic tool for innovation in the fields of drug discovery, agrochemical development, and material science. Its unique combination of a fluorine atom and a methyl group on an aniline scaffold provides a versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any researcher or scientist looking to leverage its potential in their work. As the demand for more effective and safer chemical products continues to grow, the importance of key building blocks like 4-Fluoro-2-methylaniline will only increase.

References

-

PubChem. (n.d.). 4-Fluoro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.

-

Bixafen. In PubChem. Retrieved from [Link]

-

Bosutinib. In PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). New Synthetic Process for Bosutinib. Retrieved from [Link]

-

PubChem. (n.d.). Bixafen. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3086968A - Fluorinated azo dyes.

Sources

- 1. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]

- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 3. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-fluorotoluene

This guide provides a comprehensive technical overview of 2-Amino-5-fluorotoluene (also known as 5-Fluoro-2-methylaniline), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on its properties, synthesis, reactivity, and safety protocols, grounded in authoritative sources.

Core Molecular and Physical Properties

2-Amino-5-fluorotoluene is an aromatic amine featuring a benzene ring substituted with an amino group, a methyl group, and a fluorine atom.[1] This unique combination of functional groups dictates its physical and chemical behavior, making it a versatile building block in organic synthesis.

Structural and General Data

| Property | Value | Source(s) |

| CAS Number | 367-29-3 | [1][2][3][4] |

| Molecular Formula | C₇H₈FN | [1][2] |

| Molecular Weight | 125.14 g/mol | [3] |

| Synonyms | 5-Fluoro-2-methylaniline, 5-Fluoro-o-toluidine, 2-Amino-4-fluorotoluene | [2][5] |

| Appearance | Colorless to pale yellow or purple to brown liquid or low melting solid.[1][3] | [1][3] |

| Solubility | Moderately soluble in water; soluble in organic solvents.[1] | [1] |

Key Physical Constants

The physical properties of 2-Amino-5-fluorotoluene are crucial for designing reaction conditions and purification procedures. The fluorine atom, in particular, influences properties like boiling and melting points.[1]

| Property | Value | Source(s) |

| Melting Point | 38-40 °C | [4] |

| Boiling Point | 73 °C at 5 Torr | [4] |

| Flash Point | 90 °C (closed cup) |

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 2-Amino-5-fluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic amine like 2-Amino-5-fluorotoluene is expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methyl group, C=C stretching for the aromatic ring, and a C-F stretching band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum of 2-Amino-5-fluorotoluene would show a molecular ion peak corresponding to its molecular weight (125.14 g/mol ).

Synthesis and Reactivity

2-Amino-5-fluorotoluene serves as a valuable intermediate in organic synthesis due to the reactivity of its amino group and the influence of the fluorine and methyl substituents on the aromatic ring.

Synthetic Pathways

While specific, detailed synthesis protocols for 2-Amino-5-fluorotoluene were not found in the search results, general methods for the synthesis of fluorinated anilines can be inferred. A common strategy involves the nitration of a fluorotoluene precursor followed by the reduction of the nitro group to an amine. The directing effects of the fluorine and methyl groups are critical in achieving the desired isomer.

Key Reactions and Applications in Drug Development

The presence of the amino group allows for a wide range of chemical transformations, making 2-Amino-5-fluorotoluene a key building block in the synthesis of more complex molecules. Fluorine-containing compounds are of significant interest in drug design due to fluorine's ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[7][8]

The amino group can undergo reactions such as:

-

Diazotization: Conversion of the amino group to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups.

-

Acylation: Reaction with acylating agents to form amides.

-

Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.

These reactions are fundamental in constructing the core structures of many pharmaceutical agents.

Experimental Workflow: Generalized Diazotization Reaction

This protocol outlines a general procedure for the diazotization of an aromatic amine like 2-Amino-5-fluorotoluene, a common step in pharmaceutical synthesis.

Caption: Generalized workflow for the diazotization of 2-Amino-5-fluorotoluene.

Safety, Handling, and Storage

Proper handling and storage of 2-Amino-5-fluorotoluene are crucial due to its potential hazards.

Hazard Identification and Precautionary Measures

2-Amino-5-fluorotoluene is classified as a hazardous substance.[9]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10] May cause respiratory irritation.[10]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] Wash skin thoroughly after handling.[5][9] Do not eat, drink or smoke when using this product.[5][9] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5][11]

-

Response: If inhaled, remove the person to fresh air and keep comfortable for breathing.[5][9] If in eyes, rinse cautiously with water for several minutes.[5][9] If on skin, wash with plenty of soap and water.[9]

-

Storage: Store in a well-ventilated place.[9] Keep the container tightly closed.[9] Store locked up.[9]

-

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It should be kept away from heat, sparks, and flame.[9] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

2-Amino-5-fluorotoluene is a chemical intermediate with significant utility in the pharmaceutical and chemical industries. Its unique structural features, particularly the presence and relative positions of the amino, fluoro, and methyl groups, provide a versatile platform for the synthesis of a wide array of complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

- CAS 367-29-3: 5-Fluoro-2-methylaniline | CymitQuimica. (n.d.).

- 5-Fluoro-2-methylaniline - Safety Data Sheet. (2025). ChemicalBook.

- Chemical Properties of 5-Fluoro-2-methylaniline (CAS 367-29-3). (n.d.). Cheméo.

- 5-Fluoro-2-methylaniline 99 367-29-3. (n.d.). Sigma-Aldrich.

- 367-29-3 | CAS DataBase. (n.d.). ChemicalBook.

- SAFETY DATA SHEET - 5-Fluoro-2-methylaniline. (2025). Fisher Scientific.

- SAFETY DATA SHEET - 2-Fluorotoluene. (2024). Sigma-Aldrich.

- 5-Fluoro-2-methylaniline - CAS Common Chemistry. (n.d.). CAS.

- 5-Fluoro-2-methylaniline | 367-29-3. (n.d.). TCI AMERICA.

- 5-Fluoro-2-methylaniline 367-29-3. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- Buy 2-Amino-5-fluorotoluene from GIHI CHEMICALS CO.,LIMITED. (n.d.). Echemi.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Applications of fluorine-containing amino acids for drug design. (2020). ResearchGate.

- Spectroscopic Data of 2-Fluorotoluene: An In-depth Technical Guide. (2025). Benchchem.

- 2-Chloro-5-fluorotoluene. (n.d.). Chem-Impex.

Sources

- 1. CAS 367-29-3: 5-Fluoro-2-methylaniline | CymitQuimica [cymitquimica.com]

- 2. 5-Fluoro-2-methylaniline (CAS 367-29-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 367-29-3 | CAS DataBase [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. 5-Fluoro-2-methylaniline | 367-29-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

4-Fluoro-o-toluidine physical constants

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Fluoro-o-toluidine

Executive Summary

4-Fluoro-o-toluidine, also known as 4-Fluoro-2-methylaniline, is a fluorinated aromatic amine that serves as a critical building block in various sectors of the chemical industry. Its strategic combination of a fluorine atom, an amino group, and a methyl group on a benzene ring imparts unique reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its core physical constants, spectroscopic identity, a validated synthesis protocol, and essential safety and handling information tailored for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. 4-Fluoro-o-toluidine is known by several names, and its identity is unequivocally confirmed by its CAS number and structural identifiers.

| Identifier | Value |

| CAS Number | 452-71-1[1] |

| IUPAC Name | 4-fluoro-2-methylaniline[2] |

| Synonyms | 4-Fluoro-o-toluidine, 2-Amino-5-fluorotoluene, 4-Fluoro-2-methylbenzenamine[1][3][4] |

| Molecular Formula | C₇H₈FN[1][2] |

| Molecular Weight | 125.15 g/mol [1][3] |

| InChI Key | KMHLGVTVACLEJE-UHFFFAOYSA-N |

| Canonical SMILES | Cc1cc(F)ccc1N |

Core Physical Constants

The physical properties of 4-Fluoro-o-toluidine dictate its behavior under various experimental conditions, influencing choices for reaction setup, purification, and storage. The compound typically presents as a light yellow to orange clear liquid.[1]

| Physical Constant | Value and Conditions | Significance in Application |

| Melting Point | 14 °C[1] | Indicates the compound is liquid at standard room temperature, simplifying handling and transfer. |

| Boiling Point | 90-92 °C @ 16 mmHg[5] 102 °C @ 25 mmHg[1] | The boiling point at reduced pressure is crucial for purification via vacuum distillation, a common technique for liquid amines to prevent thermal decomposition. |

| Density | 1.126 g/mL @ 25 °C[5] | Its density, being greater than water, is a key parameter for phase separation during aqueous workups. |

| Refractive Index | n20/D 1.537[5] | A quick and non-destructive method for assessing the purity of a liquid sample. |

| Flash Point | 88 °C (190.4 °F) [closed cup] | Classifies the compound as a combustible liquid, informing the necessary precautions against ignition sources. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-Fluoro-o-toluidine is paramount. A multi-technique approach is standard practice in a laboratory setting. While specific spectra are proprietary to databases, the general workflow for characterization is universal.[6]

The logical flow for confirming the structure and purity of a newly synthesized batch involves an initial purity check, followed by definitive structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal first step to assess purity and confirm the molecular weight. Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation by mapping the carbon-hydrogen framework.

Caption: Workflow for Synthesis and Analytical Validation.

Reference Synthesis Protocol

Trustworthy protocols are self-validating. The following procedure for the synthesis of 4-Fluoro-o-toluidine is based on the catalytic reduction of the corresponding nitro compound, a robust and widely used transformation in organic chemistry.[5]

Objective: To synthesize 4-Fluoro-o-toluidine from 4-fluoro-2-methyl-1-nitrobenzene.

Reaction Scheme: 5-Fluoro-2-nitrotoluene → 4-Fluoro-2-methylaniline

Materials:

-

4-fluoro-2-methyl-1-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.01 eq)

-

Methanol (MeOH) as solvent

-

Hydrogen (H₂) gas

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Petroleum ether (P.E.) and Ethyl acetate (EtOAc)

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-fluoro-2-methyl-1-nitrobenzene in methanol is prepared in a reaction flask suitable for hydrogenation. The choice of methanol is critical as it readily dissolves the starting material and is compatible with the Pd/C catalyst.

-

Catalyst Addition: 10% Pd/C is added to the solution.[5] This heterogeneous catalyst is chosen for its high activity and ease of removal by filtration.

-

Hydrogenation: The reaction mixture is stirred at room temperature while hydrogen gas is bubbled through it for approximately 2 hours.[5] The progress of the reaction should be monitored (e.g., by Thin Layer Chromatography) until the starting material is fully consumed. The nitro group is reduced to an amine in the presence of hydrogen and the palladium catalyst.

-

Catalyst Removal: Upon completion, the solid Pd/C catalyst is removed by filtration over a pad of Celite.[5] The filter cake is washed with dichloromethane to ensure all product is recovered. This step's efficacy is crucial for preventing palladium contamination in the final product.

-

Concentration: The combined filtrate and washings are concentrated under reduced pressure to remove the solvents (methanol and DCM).[5]

-

Purification: The resulting residue (crude 4-fluoro-2-methylaniline) is purified by flash column chromatography using silica gel. The column is typically eluted with a gradient, starting with petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., up to a 4:1 P.E.:EtOAc mixture).[5] This separates the desired product from any non-polar impurities or unreacted starting material.

-

Final Product: The fractions containing the pure product are combined and concentrated to yield 4-fluoro-2-methylaniline, which typically appears as a pink or light yellow oil.[5]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-Fluoro-o-toluidine is a hazardous chemical that requires careful handling.

GHS Hazard Information: [2]

| Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated chemical fume hood.[7]

-

Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.

-

Avoid breathing vapors or mist.[7]

-

Keep away from open flames and hot surfaces as the material is combustible.[7]

Storage Recommendations:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][8]

-

The compound is air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[8]

-

Protect from direct sunlight.[7]

Applications in Synthetic Chemistry

The utility of 4-Fluoro-o-toluidine stems from the reactivity of its amino group, which can readily undergo reactions such as diazotization, acylation, and Schiff base formation. These reactions allow for its incorporation into larger, more complex molecular scaffolds.

A documented application is its use as a precursor in the synthesis of a benzofuran derivative, 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline.[5] This highlights its role in creating compounds with potential applications in medicinal chemistry and materials science, where benzofuran cores are of significant interest.

Conclusion

4-Fluoro-o-toluidine is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of pharmaceuticals and other high-value chemicals is well-established.[1] A thorough understanding of its physical constants, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in a research and development setting.

References

-

PubChem. (n.d.). 4-Fluoro-2-methylaniline. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 4-Fluoro-m-toluidine. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Benzenamine, 4-fluoro-2-methyl-. Retrieved from Cheméo. [Link]

-

NIST. (n.d.). 4-fluoro-m-toluidine. Retrieved from NIST WebBook. [Link]

-

Wiley Science Solutions. (n.d.). 4-Fluoro-o-toluidine. Retrieved from SpectraBase. [Link]

-

FDA Global Substance Registration System. (n.d.). 4-FLUOROTOLUIDINE. Retrieved from GSRS. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-2-methylaniline | C7H8FN | CID 67982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aminotoluenes | Fisher Scientific [fishersci.ca]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-Fluoro-2-methylaniline | 452-71-1 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 4-Fluoro-2-methylaniline in Modern Synthesis

An In-Depth Technical Guide to the Commercial Sourcing of 4-Fluoro-2-methylaniline for Researchers and Drug Development Professionals

4-Fluoro-2-methylaniline (CAS No. 452-71-1) is a critical fluorinated building block in the landscape of pharmaceutical and agrochemical research and development.[1][2] Its strategic importance lies in the unique combination of a fluorine atom and a methyl group on the aniline scaffold. The fluorine substituent can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the methyl group provides a site for further structural modification.[3][4] As a key intermediate, the quality and consistency of commercially available 4-Fluoro-2-methylaniline are paramount to the success of multi-step synthetic campaigns and the integrity of final active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the commercial supplier landscape for this vital compound, offering a framework for supplier evaluation, a comparative analysis of available products, and detailed protocols for its safe handling and use.

Part 1: A Framework for Supplier Qualification

The selection of a chemical supplier extends beyond mere procurement; it is a critical step that impacts experimental reproducibility, scalability, and regulatory compliance. For a key intermediate like 4-Fluoro-2-methylaniline, a robust supplier qualification process is essential. This process should be systematic and evidence-based, focusing on technical specifications, quality management systems, and supply chain transparency.

Key Evaluation Criteria:

-

Purity and Impurity Profile: The purity of the starting material is a critical determinant of the success of subsequent reactions. Suppliers typically offer various grades of 4-Fluoro-2-methylaniline, with purities ranging from 96% to over 98%.[1][6] It is crucial to assess not only the stated purity but also the nature and concentration of any impurities, which can be identified through a detailed Certificate of Analysis (CoA).

-

Consistency and Batch-to-Batch Variability: For long-term research projects and drug development programs, batch-to-batch consistency is non-negotiable. A reputable supplier should be able to demonstrate consistent purity, physical properties, and impurity profiles across different lots.

-

Documentation and Transparency: The availability and completeness of technical documentation are hallmarks of a reliable supplier. This includes a comprehensive Safety Data Sheet (SDS), a detailed Certificate of Analysis for each batch, and information on the manufacturing facility's quality management systems, such as ISO 9001:2015 certification and adherence to Good Manufacturing Practices (cGMP).[7]

-

Supply Chain and Lead Times: The supplier's ability to ensure a stable and timely supply of the material is crucial for project continuity.[8] Factors to consider include the supplier's inventory levels, average lead times, and their geographical location.

Caption: A typical workflow for qualifying and monitoring a chemical supplier.

Part 2: Comparative Analysis of Commercial Suppliers

A variety of chemical suppliers offer 4-Fluoro-2-methylaniline, each with different specifications and target markets. The following table provides a comparative summary of offerings from several prominent suppliers. It is important to note that availability and specifications are subject to change, and researchers should always verify the information directly with the supplier.

| Supplier | Product Name/Grade | Purity | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 4-Fluoro-2-methylaniline | 96% | 452-71-1 | C₇H₈FN | 125.14 | Provides detailed safety and handling information. |

| Thermo Scientific Chemicals | 4-Fluoro-2-methylaniline, 97% | 97% | 452-71-1 | C₇H₈FN | 125.15 | Originally part of the Alfa Aesar portfolio.[6] |

| TCI America | 4-Fluoro-2-methylaniline | >98.0% (GC) | 452-71-1 | C₇H₈FN | 125.15 | Specifies purity by Gas Chromatography (GC). |

| Chem-Impex | 4-Fluoro-2-methylaniline | ≥ 98% (GC) | 452-71-1 | C₇H₈FN | 125.15 | Marketed as a versatile intermediate for various industries.[1] |

| Henan Allgreen Chemical Co.,LTD | 4-Fluoro-2-methylaniline Industrial Grade | 99.00% | 452-71-1 | C₇H₈FN | 125.14 | Available through online marketplaces like ECHEMI.[8] |

Part 3: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the most critical document for verifying the quality of a chemical batch. It provides a detailed summary of the analytical tests performed on a specific lot of material. Researchers should scrutinize the CoA to ensure the material meets their experimental requirements.

Caption: Key components to examine in a Certificate of Analysis.

Key Sections of a CoA for 4-Fluoro-2-methylaniline:

-

Identifier Information: Confirms the product name, CAS number (452-71-1), and, most importantly, the unique lot number.

-

Physical Properties: Includes appearance (typically a colorless to light yellow liquid), density (approximately 1.126 g/mL at 25 °C), and refractive index.[8]

-

Purity Determination: This is often determined by Gas Chromatography (GC) and expressed as a percentage area. For higher-purity grades, High-Performance Liquid Chromatography (HPLC) may also be used.

-

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) data should be provided to confirm the chemical structure. The data should be consistent with the structure of 4-Fluoro-2-methylaniline.

-

Water Content: Often determined by Karl Fischer titration, as excess water can be detrimental to many reactions.

-

Date of Analysis and Expiry: Indicates the shelf life of the product under recommended storage conditions.

Part 4: Experimental Protocols

Protocol 1: Safe Handling and Personal Protective Equipment (PPE)

4-Fluoro-2-methylaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][8] Strict adherence to safety protocols is mandatory.

-

Engineering Controls: Always handle 4-Fluoro-2-methylaniline in a well-ventilated chemical fume hood.[9] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter.[9]

-

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly after handling.[10]

Protocol 2: Storage and Stability

Proper storage is crucial to maintain the quality and stability of 4-Fluoro-2-methylaniline.

-

Storage Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][10]

-

Inert Atmosphere: For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, as the material can darken in color during storage.[9]

-

Temperature: Store at room temperature, away from heat, sparks, and open flames.[8]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and other incompatible materials.[9][10]

Protocol 3: Preparation of a Stock Solution (Example: 0.5 M in Dichloromethane)

-

Pre-calculation: Calculate the required mass of 4-Fluoro-2-methylaniline and the volume of dichloromethane (DCM). For a 10 mL solution of 0.5 M:

-

Moles = 0.5 mol/L * 0.010 L = 0.005 mol

-

Mass = 0.005 mol * 125.15 g/mol = 0.626 g

-

-

Equipment: Use a clean, dry volumetric flask (10 mL) and a magnetic stirrer.

-

Procedure:

-

In a chemical fume hood, weigh out 0.626 g of 4-Fluoro-2-methylaniline into the volumetric flask.

-

Add approximately 5 mL of anhydrous DCM to the flask.

-

Cap the flask and gently swirl or use a magnetic stirrer to dissolve the compound completely.

-

Once dissolved, carefully add DCM to the 10 mL mark.

-

Cap the flask and invert it several times to ensure a homogeneous solution.

-

Label the flask with the compound name, concentration, solvent, and date of preparation. Store appropriately.

-

Conclusion